2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1544470-15-6
VCID: VC11744873
InChI: InChI=1S/C9H12N2O4/c1-14-6-4-3-5(7(10)9(12)13)11-8(6)15-2/h3-4,7H,10H2,1-2H3,(H,12,13)
SMILES: COC1=C(N=C(C=C1)C(C(=O)O)N)OC
Molecular Formula: C9H12N2O4
Molecular Weight: 212.20 g/mol

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid

CAS No.: 1544470-15-6

Cat. No.: VC11744873

Molecular Formula: C9H12N2O4

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid - 1544470-15-6

Specification

CAS No. 1544470-15-6
Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
IUPAC Name 2-amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid
Standard InChI InChI=1S/C9H12N2O4/c1-14-6-4-3-5(7(10)9(12)13)11-8(6)15-2/h3-4,7H,10H2,1-2H3,(H,12,13)
Standard InChI Key AMLRIHUBXIBFFE-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)C(C(=O)O)N)OC
Canonical SMILES COC1=C(N=C(C=C1)C(C(=O)O)N)OC

Introduction

2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid is an organic compound with a unique structure that includes an amino group and a pyridine ring substituted with two methoxy groups at the 5 and 6 positions. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities, such as enzyme inhibition and receptor binding, which could lead to anti-inflammatory or anticancer properties .

Synthesis Methods

The synthesis of 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid involves functionalizing the pyridine ring while introducing the amino and acetic acid moieties. The specific methods can vary based on desired purity and yield, often involving multi-step reactions to achieve the desired substitution pattern on the pyridine ring.

Biological Activities and Potential Applications

Research indicates that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. These interactions could contribute to anti-inflammatory or anticancer properties, making it a candidate for therapeutic applications. Preliminary findings suggest that it may exhibit activity against certain biological targets, indicating its potential utility in drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid. These include:

Compound NameMolecular FormulaKey Features
2-Amino-5,6-dimethoxypyridineSimilar structure but lacks acetic acid moiety
2-Amino-2-(3,4-dimethoxypyridin-2-yl)acetic acidDifferent substitution pattern on the pyridine ring
2-(5-Methoxypyridin-3-yl)acetic acidSimilar methoxy substitution but different position

The uniqueness of 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid lies in its specific arrangement of methoxy groups and the resulting electronic properties, which may enhance its biological activity compared to other similar compounds.

Research Findings and Future Directions

While detailed biological activity data for 2-Amino-2-(5,6-dimethoxypyridin-2-yl)acetic acid is limited, its potential as a therapeutic agent is promising. Further research is needed to fully explore its biological effects and to develop it into a viable drug candidate. This includes conducting comprehensive in vitro and in vivo studies to assess its efficacy and safety.

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